1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride
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Overview
Description
1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride is a chemical compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities. This compound is a synthetic derivative of 1,2,3,4-tetrahydroisoquinoline, which has garnered significant attention in the scientific community due to its potential therapeutic applications .
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride, also known as 6-amino-1,2,3,4-tetrahydro-isoquinolin hydrochloride, is a member of the isoquinoline alkaloids, a large group of natural products . The primary targets of this compound are various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that the compound exerts diverse biological activities against its targets . The compound’s interaction with its targets and the resulting changes are subject to ongoing research.
Biochemical Pathways
It is known that the compound has a broad spectrum of biological activities, suggesting that it may affect multiple pathways . The downstream effects of these pathways are subject to ongoing research.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It is known that the compound exerts diverse biological activities against various infective pathogens and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride. This reaction generates 3,4-dihydroisoquinoline derivatives, which can then be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products
Major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can have different biological activities and applications .
Scientific Research Applications
1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and interactions.
Medicine: Investigated for its therapeutic potential in treating neurodegenerative disorders and infectious diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride include:
- 1,2,3,4-Tetrahydroisoquinoline
- 3,4-Dihydroisoquinoline
- 1,2,3,4-Tetrahydroisoquinolin-6-ol
Uniqueness
This compound is unique due to its specific amine substitution at the 6-position, which imparts distinct biological activities and chemical reactivity compared to other tetrahydroisoquinoline derivatives .
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-6-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-2,5,11H,3-4,6,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCSYUPAHMVXJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80938716 |
Source
|
Record name | 1,2,3,4-Tetrahydroisoquinolin-6-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80938716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175871-42-8 |
Source
|
Record name | 1,2,3,4-Tetrahydroisoquinolin-6-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80938716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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